molecular formula C38H22O8 B13418314 (1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione

(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione

Cat. No.: B13418314
M. Wt: 606.6 g/mol
InChI Key: MQHLUOTXEDJGPU-HVYOWVPISA-N
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Description

The compound (1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione is a complex organic molecule characterized by multiple hydroxyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with simpler organic molecules. The process includes:

    Formation of the core structure: This involves cyclization reactions to form the octacyclic framework.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.

    Attachment of phenyl groups: Phenyl groups are added via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Large-scale cyclization: Using catalysts to facilitate the formation of the core structure.

    Controlled oxidation: Employing oxidizing agents under specific conditions to introduce hydroxyl groups.

    Aromatic substitution: Using reagents like phenyl halides in the presence of catalysts to attach phenyl groups.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, alkanes.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the development of advanced materials due to its stable structure.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme inhibition: The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

    Signal transduction pathways: The compound can modulate pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-methoxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione
  • (1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-aminophenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione

Biological Activity

The compound (1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione is a complex polycyclic structure characterized by its multiple hydroxyl groups and ether linkages. This unique configuration suggests a significant potential for various biological activities, making it a subject of interest in pharmacological and biochemical research.

Structural Characteristics

This compound's intricate structure features:

  • Multiple Hydroxyl Groups : Contributing to its reactivity and potential interactions with biological targets.
  • Condensed Ring System : Enhancing stability and possibly influencing its bioactivity.

Table 1: Structural Features and Properties

Feature Description
Hydroxyl GroupsMultiple (increases reactivity)
Ether LinkagesPresent (affects solubility and interaction)
Polycyclic FrameworkComplex (potential for diverse biological activity)

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit antioxidant activity due to their ability to donate electrons and neutralize free radicals. The presence of hydroxyl groups in this compound is likely to contribute to such properties.

Antimicrobial Activity

Compounds structurally related to this polycyclic compound have demonstrated antimicrobial effects. For instance:

  • Bisphenol Compounds : Exhibiting varying degrees of antimicrobial activity against different strains of bacteria and fungi .

Anticancer Potential

Studies suggest that structurally similar compounds may possess anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The extensive ring system might enhance binding affinity to specific biological targets.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluating the antioxidant capacity of phenolic compounds found that those with multiple hydroxyl groups significantly reduced oxidative stress markers in vitro .
  • Antimicrobial Efficacy : Research on bisphenol derivatives showed effective inhibition of bacterial growth in laboratory settings, suggesting potential applications in developing new antimicrobial agents .
  • Anticancer Mechanisms : Investigations into the mechanisms of action for similar polycyclic compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspases .

Table 2: Summary of Biological Activities

Activity Type Potential Effects References
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells

Properties

Molecular Formula

C38H22O8

Molecular Weight

606.6 g/mol

IUPAC Name

(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione

InChI

InChI=1S/C38H22O8/c39-21-9-1-17(2-10-21)23-13-5-19-7-15-25-31-27(19)29(23)35(41)37(43)33(31)34-32-26(45-37)16-8-20-6-14-24(18-3-11-22(40)12-4-18)30(28(20)32)36(42)38(34,44)46-25/h1-16,33-34,39-40,43-44H/t33-,34-,37+,38+/m1/s1

InChI Key

MQHLUOTXEDJGPU-HVYOWVPISA-N

Isomeric SMILES

C1=CC(=C2C3=C1C=CC4=C3[C@@H]5[C@H]6C7=C(C=CC8=C7C(=C(C=C8)C9=CC=C(C=C9)O)C(=O)[C@]6(O4)O)O[C@@]5(C2=O)O)C1=CC=C(C=C1)O

Canonical SMILES

C1=CC(=C2C3=C1C=CC4=C3C5C6C7=C(C=CC8=C7C(=C(C=C8)C9=CC=C(C=C9)O)C(=O)C6(O4)O)OC5(C2=O)O)C1=CC=C(C=C1)O

Origin of Product

United States

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